SAR131675

Description

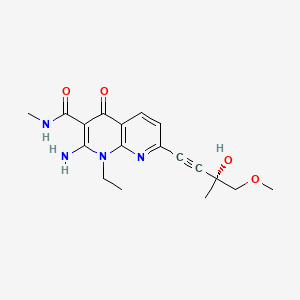

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMPOBVAYMTUOX-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#C[C@](C)(COC)O)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SAR131675: A Technical Guide to its Mechanism of Action as a Selective VEGFR-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR131675 is a potent and selective, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its in vitro and in vivo activities. The information is based on preclinical studies and is intended to serve as a resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Selective VEGFR-3 Inhibition

This compound exerts its biological effects through the specific inhibition of VEGFR-3, a key receptor in the process of lymphangiogenesis (the formation of lymphatic vessels). The primary mechanism involves blocking the tyrosine kinase activity of VEGFR-3, which in turn prevents its autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3][4] This targeted inhibition leads to a reduction in the proliferation and survival of lymphatic endothelial cells, ultimately impairing the formation of new lymphatic vessels.

In Vitro Activity

The in vitro efficacy of this compound has been demonstrated through a series of biochemical and cell-based assays.

| Target/Assay | This compound IC50/Ki | Notes |

| VEGFR-3 (recombinant human) | IC50: 23 nM | Cell-free tyrosine kinase assay.[1][5] |

| Ki: 12 nM | ATP-competitive inhibition.[1][5] | |

| VEGFR-3 Autophosphorylation (HEK cells) | IC50: 30-50 nM | Inhibition of cellular VEGFR-3 activity.[1][3] |

| VEGFR-2 (recombinant human) | IC50: 235 nM | Demonstrates selectivity for VEGFR-3 over VEGFR-2.[5] |

| VEGFR-1 (recombinant human) | IC50: >3,000 nM | High selectivity for VEGFR-3 over VEGFR-1.[5][6] |

| Lymphatic Cell Survival (VEGFC-induced) | IC50: 14 nM | Inhibition of human lymphatic microvascular endothelial cell (HLMVEC) survival.[1] |

| Lymphatic Cell Survival (VEGFD-induced) | IC50: 17 nM | Inhibition of HLMVEC survival.[1] |

| Lymphatic Cell Migration (VEGFC-induced) | IC50: <30 nM | Inhibition of HLMVEC migration.[1][3] |

| Erk Phosphorylation (VEGFC-induced) | IC50: ~30 nM | Inhibition of downstream signaling in HLMVECs.[3][5] |

Signaling Pathway of this compound Action

The binding of VEGFC/VEGFD to VEGFR-3 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for downstream signaling molecules, leading to the activation of pathways such as the MAPK/Erk pathway, which promotes cell proliferation, survival, and migration. This compound, by inhibiting the initial autophosphorylation step, effectively blocks this entire signaling cascade.

Caption: Inhibition of the VEGFR-3 signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide, based on the study by Alam et al., 2012.

VEGFR Tyrosine Kinase Assay (Cell-Free)

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of recombinant human VEGFR-1, -2, and -3.

Methodology:

-

Plate Coating: 96-well plates are precoated with a synthetic polymer substrate, poly-Glu-Tyr (polyGT 4:1).[5]

-

Reaction Mixture: The kinase reaction is performed in a buffer containing 50 mM HEPES (pH 7.4), 20 mM MgCl₂, 0.1 mM MnCl₂, and 0.2 mM Na₃VO₄.[5]

-

Enzyme and Inhibitor: Recombinant human VEGFR-1, VEGFR-2, or VEGFR-3 is added to the wells along with varying concentrations of this compound (ranging from 3 nM to 1,000 nM) or DMSO as a control.[5]

-

Initiation of Reaction: The reaction is initiated by the addition of ATP. The final ATP concentration is 30 µM for VEGFR-1 and VEGFR-3, and 15 µM for VEGFR-2.[5]

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The amount of phosphorylated poly-GT is quantified using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine monoclonal antibody. The signal is developed with the HRP chromogenic substrate o-phenylenediamine dihydrochloride (OPD).[5]

-

Data Analysis: The absorbance is measured at 492 nm. The IC50 values are calculated from the dose-response curves.[5]

VEGFR-3 Autophosphorylation Assay (Cell-Based)

Objective: To assess the ability of this compound to inhibit VEGFR-3 autophosphorylation in a cellular context.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are transiently transfected with a plasmid encoding for Flag-tagged VEGFR-3.[2]

-

Compound Treatment: 24 hours post-transfection, cells are treated with 100 µM orthovanadate for 1 hour, followed by incubation with varying concentrations of this compound for 30 minutes.[2]

-

Cell Lysis: Cells are lysed in RIPA buffer, and the lysates are clarified by centrifugation.[2]

-

Immunocapture: The supernatant containing the Flag-tagged VEGFR-3 is transferred to 96-well plates precoated with an anti-Flag antibody and incubated for 1 hour at room temperature.[2]

-

Detection of Phosphorylation: After washing, an HRP-conjugated anti-phosphotyrosine antibody is added and incubated for 1 hour.[2]

-

Signal Measurement: The reaction is stopped with 2N H₂SO₄, and the signal is read at 485 nm and 530 nm. IC50 values are determined from the resulting dose-response curves.[2]

Lymphatic Cell Survival Assay

Objective: To evaluate the effect of this compound on the survival of primary human lymphatic cells stimulated with various growth factors.

Methodology:

-

Cell Seeding: Human lymphatic microvascular endothelial cells (HLMVECs) are seeded in 96-well plates coated with 0.3% gelatin at a density of 5 x 10³ cells per well.[2]

-

Stimulation and Treatment: Cells are incubated in RPMI medium containing 0.1% FCS and stimulated with VEGFA (10 ng/mL), VEGFC (300 ng/mL), VEGFD (300 ng/mL), or FGF2 (10 ng/mL) in the presence or absence of increasing concentrations of this compound.[2]

-

Incubation: The cells are incubated for 5 days.[2]

-

Viability Assessment: The number of viable cells is quantified using the CellTiter-Glo Luminescent Cell Viability Assay.[2]

-

Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.

Experimental Workflow: In Vitro Assays

Caption: A generalized workflow for the in vitro evaluation of this compound.

In Vivo Activity

The anti-lymphangiogenic, anti-tumoral, and anti-metastatic properties of this compound have been confirmed in various preclinical animal models.

Key In Vivo Findings

-

Inhibition of Angiogenesis and Lymphangiogenesis: In a sponge-implanted mouse model, this compound significantly reduced FGF2-induced angiogenesis and lymphangiogenesis.[2]

-

Antitumoral Effects: In the RIP1-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors, this compound treatment led to a significant decrease in the number of angiogenic islets and an increase in survival.[2] In a murine mammary carcinoma model (4T1), this compound significantly reduced tumor volume.[3]

-

Anti-metastatic Activity: In the 4T1 tumor model, this compound significantly reduced lymph node invasion and lung metastasis.[4]

-

Modulation of the Tumor Microenvironment: this compound has been shown to reduce the infiltration of tumor-associated macrophages (TAMs) in tumors.[4][7]

| Animal Model | Treatment | Key Outcome |

| FGF2-induced angiogenesis/lymphangiogenesis (Mouse) | This compound (100 mg/kg/day) | Significant reduction in CD31 and LYVE-1 staining.[2] |

| RIP1-Tag2 Pancreatic Tumor Model (Mouse) | This compound (100 mg/kg/day) | 42% decrease in angiogenic islets; significant increase in survival.[2] |

| 4T1 Mammary Carcinoma (Mouse) | This compound (30 & 100 mg/kg/day) | 24% and 50% reduction in tumor volume, respectively.[3] |

| This compound (100 mg/kg/day) | 56% reduction in osteopontin content in lymph nodes.[3] |

Experimental Workflow: In Vivo Tumor Model

Caption: A generalized workflow for evaluating the in vivo efficacy of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of VEGFR-3 tyrosine kinase. Its mechanism of action, centered on the blockade of VEGFR-3 signaling, translates to significant anti-lymphangiogenic, anti-tumoral, and anti-metastatic effects in preclinical models. The detailed experimental data and protocols provided herein offer a solid foundation for further research and development of this and similar targeted therapies.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

SAR131675: A Deep Dive into its Downstream Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SAR131675 is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key player in lymphangiogenesis—the formation of lymphatic vessels.[1][2][3][4] Its ability to modulate VEGFR-3 signaling has positioned it as a valuable tool in preclinical research for investigating the roles of lymphangiogenesis in various pathological conditions, including cancer, metastasis, and inflammation.[1][4][5] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. Although promising in preclinical studies, the development of this compound was halted during preclinical stages due to adverse metabolic effects.[1]

Core Mechanism of Action

This compound exerts its biological effects by directly inhibiting the tyrosine kinase activity of VEGFR-3.[2][3] As an ATP-competitive inhibitor, it binds to the ATP-binding site of the VEGFR-3 kinase domain, preventing the transfer of phosphate groups to tyrosine residues on the receptor.[6] This inhibition blocks the autophosphorylation of VEGFR-3, a critical step in the activation of its downstream signaling cascades.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound from various in vitro and cell-based assays.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | Assay Type | IC50 | Ki | Selectivity vs. VEGFR-3 | Reference |

| VEGFR-3 | Cell-free assay | 23 nM | 12 nM | - | [2][7] |

| VEGFR-2 | Cell-free assay | 235 nM | - | ~10-fold | [2] |

| VEGFR-1 | Cell-free assay | > 3 µM | - | >130-fold | [2] |

Table 2: Cell-Based Assay Activity

| Assay | Cell Line | Stimulant | IC50 | Reference |

| VEGFR-3 Autophosphorylation | HEK cells | - | 45 nM | [4] |

| VEGFR-2 Autophosphorylation | PAEC-VEGFR-2 | VEGF-A | 239 nM | [2][5] |

| Lymphatic Cell Proliferation | Primary human lymphatic cells | VEGF-C / VEGF-D | ~20 nM | [1][2] |

| Lymphatic Cell Survival | Primary human lymphatic cells | VEGF-C | 14 nM | [2] |

| Lymphatic Cell Survival | Primary human lymphatic cells | VEGF-D | 17 nM | [2] |

| Lymphatic Cell Survival | Primary human lymphatic cells | VEGF-A | 664 nM | [2] |

| Erk Phosphorylation | Human lymphatic cells | VEGF-C | ~30 nM | [2][6] |

| Cell Migration | HLMVEC | VEGF-C | < 30 nM | [6] |

| Cell Migration | HLMVEC | VEGF-A | ~100 nM | [6] |

Downstream Signaling Pathways

The inhibition of VEGFR-3 autophosphorylation by this compound leads to the suppression of multiple downstream signaling pathways that are crucial for lymphangiogenesis, cell proliferation, survival, and migration. The primary affected pathways are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways.

VEGFR-3 Signaling Cascade

Upon binding of its ligands, primarily VEGF-C and VEGF-D, VEGFR-3 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]

- 4. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. altmeyers.org [altmeyers.org]

The Role of SAR131675 in Lymphangiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a critical process in development, tissue repair, and various pathologies. In the context of oncology, tumor-associated lymphangiogenesis is a key mechanism for tumor cell dissemination to lymph nodes and distant organs, making it a significant indicator of poor prognosis.[1] A central signaling axis governing this process is the activation of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) by its ligands, VEGF-C and VEGF-D.[1][2] This has positioned VEGFR-3 as a compelling therapeutic target for inhibiting cancer metastasis. SAR131675 is a potent and highly selective ATP-competitive inhibitor of VEGFR-3 tyrosine kinase, developed to specifically target this pathway.[1][3] This technical guide provides an in-depth overview of the role of this compound in lymphangiogenesis, summarizing key preclinical data, outlining detailed experimental protocols, and illustrating the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its anti-lymphangiogenic effects by selectively inhibiting the tyrosine kinase activity of VEGFR-3.[1][3] Upon binding of VEGF-C or VEGF-D, VEGFR-3 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for downstream signaling molecules, initiating cascades that lead to lymphatic endothelial cell (LEC) proliferation, survival, and migration.[2][4][5] this compound competitively binds to the ATP-binding pocket of the VEGFR-3 kinase domain, preventing this autophosphorylation and thereby blocking the downstream signaling required for the formation of new lymphatic vessels.[1]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in inhibiting VEGFR-3 signaling and lymphangiogenesis.

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Stimulant | IC50 Value | Reference |

| Tyrosine Kinase Activity | Recombinant Human VEGFR-3 | - | 20 nM | [1][3] |

| Tyrosine Kinase Activity | Recombinant Human VEGFR-2 | - | 235 nM | [1] |

| Tyrosine Kinase Activity | Recombinant Human VEGFR-1 | - | > 3 µM | [1] |

| Autophosphorylation | HEK cells overexpressing VEGFR-3 | - | 45 nM | [1][3] |

| Autophosphorylation | HEK cells overexpressing VEGFR-2 | - | ~280 nM | [1] |

| Autophosphorylation | HEK cells overexpressing VEGFR-1 | - | ~1 µM | [1] |

| Cell Survival | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | VEGF-C (300 ng/mL) | 14 nM | [1] |

| Cell Survival | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | VEGF-D (300 ng/mL) | 17 nM | [1] |

| Cell Survival | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | VEGF-A (10 ng/mL) | 664 nM | [1] |

| Migration | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | VEGF-C (100 ng/mL) | < 30 nM | [1] |

| Migration | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | VEGF-A (50 ng/mL) | ~100 nM | [1] |

| Erk Phosphorylation | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | VEGF-C | ~30 nM | [1] |

Table 2: In Vivo Efficacy of this compound

| Model | Tumor Type | Treatment Dose | Outcome | % Inhibition/Reduction | Reference |

| FGF2-induced Sponge Model | - | 100 mg/kg/day | Reduction in VEGFR-3 levels | ~50% | [1] |

| FGF2-induced Sponge Model | - | 100 mg/kg/day | Reduction in hemoglobin content | ~50% | [1] |

| 4T1 Orthotopic Model | Mammary Carcinoma | 30 mg/kg/day | Tumor volume reduction | 24% | [1] |

| 4T1 Orthotopic Model | Mammary Carcinoma | 100 mg/kg/day | Tumor volume reduction | 50% | [1] |

| 4T1 Orthotopic Model | Mammary Carcinoma | 100 mg/kg/day | Reduction in lymph node osteopontin (metastasis marker) | 56% | [1] |

| 4T1 Orthotopic Model | Mammary Carcinoma | 100 mg/kg/day | Reduction in tumor VEGFR-3 levels | 51% | [1] |

| RIP1.Tag2 Transgenic Model | Pancreatic Neuroendocrine Tumor | 100 mg/kg | Increased median survival | 15 weeks (vs. 13 weeks vehicle) | [1] |

| Colorectal Liver Metastasis Model | Colorectal Carcinoma | Not specified | Tumor burden reduction | 84% | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway

Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Evaluation

Caption: Workflow for in vitro evaluation of this compound on LEC function.

Experimental Protocols

Lymphatic Endothelial Cell (LEC) Survival/Proliferation Assay

This assay quantifies the effect of this compound on the viability and proliferation of LECs stimulated with VEGFR-3 ligands.

Materials:

-

Primary Human Lymphatic Microvascular Endothelial Cells (HLMVEC)

-

Endothelial Cell Growth Medium (EGM-2MV)

-

Fetal Bovine Serum (FBS)

-

Recombinant Human VEGF-C and VEGF-D (R&D Systems)

-

This compound (Selleckchem)

-

96-well tissue culture plates, fibronectin-coated

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent

-

Solubilization solution (e.g., DMSO or specific buffer for XTT)

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding: Seed HLMVECs in fibronectin-coated 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in EGM-2MV containing 5% FBS. Allow cells to adhere overnight.

-

Starvation: The following day, replace the medium with a low-serum basal medium (e.g., EBM with 0.1% BSA) and incubate for 4-6 hours to synchronize the cells.

-

Treatment: Prepare a serial dilution of this compound in the low-serum medium. Also, prepare solutions of VEGF-C (e.g., 100-300 ng/mL) or VEGF-D (e.g., 300 ng/mL) with and without the different concentrations of this compound.

-

Incubation: Remove the starvation medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include control wells with medium alone, medium with growth factor only, and medium with this compound only. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the growth factor-stimulated control. Plot the data to determine the IC50 value.

Boyden Chamber Migration Assay

This assay assesses the ability of this compound to inhibit the chemotactic migration of LECs towards a VEGF-C gradient.

Materials:

-

HLMVECs and culture medium

-

Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber) or Transwell inserts (8 µm pore size) for 24-well plates

-

Polycarbonate membranes (8 µm pores), coated with collagen type I or fibronectin (100 µg/mL)

-

Recombinant Human VEGF-C

-

This compound

-

Calcein AM (for fluorescent labeling) or Diff-Quik stain

-

Fluorescence microscope or standard light microscope

Protocol:

-

Chamber Preparation: Coat the polycarbonate membranes with collagen type I or fibronectin overnight at 4°C and allow them to air dry.

-

Chemoattractant: Fill the lower wells of the Boyden chamber with serum-free medium containing VEGF-C (e.g., 100 ng/mL) as the chemoattractant. Include a negative control with medium alone.

-

Cell Preparation: Harvest HLMVECs and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL. Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

-

Cell Seeding: Place the coated membrane over the lower wells. Add 50 µL of the cell suspension (5 x 10⁴ cells) to each of the upper wells.

-

Incubation: Incubate the chamber for 4-6 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

-

Cell Fixation and Staining:

-

After incubation, remove the membrane. Scrape the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the membrane in methanol for 10 minutes.

-

Stain the migrated cells on the lower surface of the membrane with Diff-Quik stain or DAPI.

-

-

Quantification: Mount the membrane on a glass slide. Count the number of migrated cells in several high-power fields (e.g., 5 fields per well) under a microscope.

-

Analysis: Calculate the average number of migrated cells per field for each condition and express the results as a percentage of migration relative to the VEGF-C control.

In Vitro Tube Formation Assay

This assay evaluates the effect of this compound on the ability of LECs to form capillary-like structures on a basement membrane matrix.

Materials:

-

HLMVECs and culture medium

-

Growth factor-reduced Matrigel® (Corning)

-

Pre-chilled 96-well plates

-

Recombinant Human VEGF-C

-

This compound

-

Calcein AM

-

Inverted fluorescence microscope with imaging software

Protocol:

-

Matrigel Coating: Thaw Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.

-

Gel Polymerization: Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel to solidify.

-

Cell Seeding and Treatment:

-

Harvest HLMVECs and resuspend them in basal medium containing a low percentage of serum (e.g., 0.5% FBS).

-

Seed the cells onto the solidified Matrigel at a density of 1.5 x 10⁴ to 2 x 10⁴ cells per well.

-

Add VEGF-C (e.g., 50 ng/mL) and different concentrations of this compound to the respective wells.

-

-

Incubation: Incubate the plate for 6-12 hours at 37°C.

-

Visualization:

-

Carefully remove the medium and add Calcein AM solution to stain viable cells.

-

Incubate for 30 minutes.

-

Capture images of the tube networks using a fluorescence microscope.

-

-

Quantification: Use an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the total tube length, number of nodes, and number of branches per field.

-

Analysis: Compare the quantitative parameters of tube formation in this compound-treated wells to the VEGF-C stimulated control.

In Vivo Sponge Implantation Assay for Lymphangiogenesis

This model assesses the effect of systemically administered this compound on growth factor-induced lymphangiogenesis in vivo.

Materials:

-

Female BALB/c or C57BL/6 mice (6-8 weeks old)

-

Sterile gelatin sponges (e.g., Gelfoam®)

-

Fibroblast Growth Factor-2 (FGF2) or VEGF-C

-

This compound formulated for oral gavage

-

Surgical tools, sutures, and anesthetics

-

Antibodies for immunohistochemistry: anti-LYVE-1 (for lymphatic vessels) and anti-CD31 (for blood vessels)

-

Hemoglobin assay kit (e.g., Drabkin's reagent)

Protocol:

-

Sponge Preparation: Cut sterile gelatin sponges into discs (e.g., 10 mm diameter, 2 mm thick). Saturate the sponges with a solution of FGF2 (e.g., 200 ng) or VEGF-C in sterile PBS. Air-dry the sponges under sterile conditions.

-

Implantation: Anesthetize the mice. Make a small subcutaneous incision on the dorsal flank. Insert a prepared sponge into the subcutaneous pocket. Close the incision with sutures.

-

Treatment: Begin daily oral administration of this compound (e.g., 30, 100, or 300 mg/kg) or vehicle control on the day of implantation.

-

Sponge Excision: After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the sponges along with the surrounding tissue.

-

Analysis:

-

Hemoglobin Content (Angiogenesis): Homogenize a portion of the sponge and measure the hemoglobin content using a colorimetric assay to quantify blood vessel infiltration.

-

Immunohistochemistry (Lymphangiogenesis): Fix the remaining sponge tissue in 4% paraformaldehyde, embed in paraffin, and section. Perform immunohistochemical staining with anti-LYVE-1 and anti-CD31 antibodies to visualize lymphatic and blood vessels, respectively.

-

-

Quantification: Quantify the lymphatic and blood vessel density by measuring the stained area or vessel count per unit area in the microscopic images.

-

Analysis: Compare the vessel densities and hemoglobin content between the this compound-treated groups and the vehicle control group.

Conclusion

This compound is a potent and selective inhibitor of VEGFR-3, demonstrating significant anti-lymphangiogenic, anti-tumor, and anti-metastatic activities in a range of preclinical models.[1][3] Its mechanism of action, centered on the blockade of VEGF-C/D-mediated signaling in lymphatic endothelial cells, has been well-characterized through a variety of in vitro and in vivo assays. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of targeting the VEGFR-3 pathway. Further studies are warranted to fully elucidate the clinical utility of this compound and similar VEGFR-3 inhibitors in oncology and other diseases characterized by pathological lymphangiogenesis.

References

- 1. Transcriptional profiling of VEGF-A and VEGF-C target genes in lymphatic endothelium reveals endothelial-specific molecule-1 as a novel mediator of lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Isolated lymphatic endothelial cells transduce growth, survival and migratory signals via the VEGF‐C/D receptor VEGFR‐3 | The EMBO Journal [link.springer.com]

- 6. MTT assay protocol | Abcam [abcam.com]

SAR131675 and the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. It plays a pivotal role in tumor progression, metastasis, and response to therapy. A key process within the TME is lymphangiogenesis, the formation of new lymphatic vessels, which is primarily driven by the vascular endothelial growth factor-C (VEGF-C) and its receptor, VEGFR-3. SAR131675 is a potent and selective ATP-competitive tyrosine kinase inhibitor of VEGFR-3, which has demonstrated significant anti-tumoral and anti-metastatic activities in preclinical models. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound effects on the tumor microenvironment, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Mechanism of Action of this compound

This compound selectively inhibits the tyrosine kinase activity of VEGFR-3.[1][2] This inhibition prevents the autophosphorylation of the receptor upon binding of its ligands, VEGF-C and VEGF-D, thereby blocking downstream signaling cascades.[1][2] While highly selective for VEGFR-3, this compound exhibits moderate activity against VEGFR-2.[1][2] The primary consequence of VEGFR-3 inhibition by this compound is the suppression of lymphangiogenesis.[1][2] Furthermore, emerging evidence highlights a crucial role for the VEGF-C/VEGFR-3 axis in modulating the immune landscape within the TME. VEGFR-3 is expressed on various immune cells, including tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[3][4] By inhibiting VEGFR-3 signaling, this compound can directly impact these immunosuppressive cell populations, leading to a more favorable anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Target | Cell Line/System | IC50 Value | Reference |

| Kinase Activity | VEGFR-3 | Recombinant Human | ~20 nM | [1][2] |

| Autophosphorylation | VEGFR-3 | HEK cells | ~45 nM | [1][2] |

| Cell Proliferation | Lymphatic Endothelial Cells | HMVEC | ~20 nM (VEGF-C induced) | [1] |

| Kinase Activity | VEGFR-2 | Recombinant Human | ~235 nM | [5] |

| Autophosphorylation | VEGFR-2 | PAE cells | ~280 nM | [5] |

Table 2: In Vivo Efficacy of this compound in the 4T1 Mammary Carcinoma Model

| Parameter | Treatment Group | Result | Reference |

| Primary Tumor Volume | This compound (100 mg/kg/day) | 50% reduction vs. vehicle | [6] |

| Lung Metastasis | This compound (100 mg/kg/day) | Significant reduction vs. vehicle | [1] |

| Splenic GR1+CD11b+ MDSCs | This compound | Reduction from 34% to 14% of total splenocytes | [3] |

| Blood GR1+CD11b+ MDSCs | This compound | Reduction from 66% to 36% of total blood cells | [3] |

| Tumor F4/80high TAMs | This compound | Reduction from 65% to 35% of tumor-infiltrating myeloid cells | [3] |

| Tumor F4/80low (M1-like) Macrophages | This compound | Increase from 20% to 38% of tumor-infiltrating myeloid cells | [3] |

Table 3: In Vivo Efficacy of this compound in a Colorectal Cancer Liver Metastasis Model

| Parameter | Treatment Group | Result | Reference |

| Tumor Burden | This compound (120 mg/kg/day) | 84% inhibition of tumor growth vs. control at day 22 | [7] |

| Liver F4/80+ Macrophages | This compound | Significant reduction at day 22 | [7] |

| Liver CD45+ Leukocytes | This compound | Significant reduction at day 22 | [7] |

| Liver F4/80- Ly6Clow MDSCs | This compound | Significant reduction at day 22 | [8] |

| Liver CD8+ T cells | This compound | Increased proportion at day 22 | [8] |

| CD8+:CD4+ T cell ratio in liver | This compound | Increased at day 22 | [8] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Experimental Protocols

This section details the key experimental methodologies used in the preclinical evaluation of this compound.

4T1 Murine Mammary Carcinoma Model

-

Cell Line: 4T1 murine mammary carcinoma cells.

-

Animals: Female BALB/c mice.

-

Tumor Implantation: 1 x 105 to 1 x 106 4T1 cells are injected orthotopically into the mammary fat pad.

-

Treatment: this compound is typically administered daily by oral gavage at doses ranging from 30 to 120 mg/kg. The vehicle control is often a solution of 0.5% methylcellulose and 0.5% Tween 80 in water.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Metastasis Evaluation: Lungs and other organs are harvested at the end of the study to assess metastatic burden, often by counting surface nodules or through histological analysis.

-

Reference: [6]

Colorectal Cancer Liver Metastasis Model

-

Cell Line: Murine colorectal cancer cells (e.g., MoCR).

-

Animals: Male CBA mice.

-

Metastasis Induction: An intrasplenic injection of tumor cells is performed, leading to the formation of liver metastases.

-

Treatment: Daily oral gavage of this compound (e.g., 120 mg/kg).

-

Tumor Burden Assessment: Livers are harvested at specified time points (e.g., days 10, 16, 22), and the tumor area is quantified as a percentage of the total liver area using stereology.

-

Reference: [7]

Flow Cytometry for Immune Cell Analysis

-

Sample Preparation: Tumors, spleens, and blood are collected. Tumors are enzymatically digested to obtain a single-cell suspension. Red blood cells are lysed from spleen and blood samples.

-

Antibody Staining: Cells are incubated with a cocktail of fluorescently labeled antibodies against various cell surface markers to identify different immune cell populations. Key markers include:

-

Myeloid Cells: CD45, CD11b

-

MDSCs: Gr-1 (Ly6G/Ly6C)

-

Macrophages (TAMs): F4/80

-

T cells: CD3, CD4, CD8

-

-

Data Acquisition: Stained cells are analyzed on a flow cytometer.

-

Gating Strategy: A sequential gating strategy is used to identify specific cell populations based on their marker expression. For example, MDSCs in mice are often identified as CD45+CD11b+Gr-1+ cells.

-

Reference: [3]

Immunohistochemistry (IHC) for F4/80 Staining

-

Tissue Preparation: Tumors are harvested, fixed in formalin, and embedded in paraffin.

-

Sectioning: Paraffin-embedded tissues are sectioned onto microscope slides.

-

Antigen Retrieval: Slides are treated to unmask the antigenic sites, often using heat-induced epitope retrieval in a citrate buffer.

-

Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., serum from the secondary antibody host species).

-

Primary Antibody Incubation: Slides are incubated with a primary antibody specific for F4/80.

-

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB) that produces a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: Slides are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted with a coverslip.

-

Analysis: The stained sections are examined under a microscope to assess the infiltration and localization of F4/80-positive macrophages.

Conclusion

This compound is a promising therapeutic agent that targets the tumor microenvironment through its potent and selective inhibition of VEGFR-3. Its ability to not only inhibit lymphangiogenesis but also to modulate the immune landscape by reducing immunosuppressive myeloid cells and potentially enhancing anti-tumor immunity provides a multi-pronged attack on cancer. The quantitative data from preclinical studies strongly support its efficacy in reducing tumor growth and metastasis. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other agents that target the complex interplay between cancer cells and their microenvironment. Further research is warranted to fully elucidate the clinical potential of this therapeutic strategy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sevenhillsbioreagents.com [sevenhillsbioreagents.com]

- 5. Intraductal Adaptation of the 4T1 Mouse Model of Breast Cancer Reveals Effects of the Epithelial Microenvironment on Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sysy-histosure.com [sysy-histosure.com]

- 7. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

SAR131675: A Technical Guide to its Effects on Endothelial Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase inhibitor, SAR131675. It details the compound's mechanism of action, its multifaceted effects on endothelial cell biology, and the experimental protocols utilized to elucidate these activities. The information is intended to serve as a detailed resource for professionals engaged in oncology, angiogenesis research, and drug development.

Core Mechanism of Action: Selective VEGFR-3 Inhibition

This compound is a potent and highly selective ATP-competitive inhibitor of VEGFR-3 tyrosine kinase.[1][2] Its primary mechanism involves blocking the intracellular signaling cascade initiated by the binding of its cognate ligands, VEGF-C and VEGF-D, to VEGFR-3.[3][4] This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream pathways crucial for lymphangiogenesis.[1][3]

While highly selective for VEGFR-3, this compound exhibits moderate activity against VEGFR-2, with a selectivity ratio of approximately 10:1 (VEGFR-3/VEGFR-2).[3][4][5] This secondary activity may contribute to its anti-angiogenic effects.[6] The compound shows minimal activity against a wide panel of other kinases and receptors, underscoring its specificity.[2][3] A key downstream effector of the VEGFR-3 pathway is the Erk kinase; studies have confirmed that this compound effectively inhibits VEGF-C-induced Erk phosphorylation in lymphatic endothelial cells.[1][4]

Quantitative Data Summary

The inhibitory activities of this compound have been quantified across various in vitro and cellular assays. The following tables summarize the key data points for easy reference and comparison.

Table 1: In Vitro Kinase and Cellular Inhibition

| Target/Process | Assay System | IC50 Value | Reference(s) |

|---|---|---|---|

| VEGFR-3 Tyrosine Kinase | Recombinant Human Enzyme | ~20-23 nM | [2][3][5] |

| VEGFR-3 Autophosphorylation | HEK Cells (overexpressing) | ~30-50 nM | [1][3] |

| VEGF-C-induced Erk Phosphorylation | Human Lymphatic Endothelial Cells | ~30 nM | [1] |

| VEGFR-2 Kinase | - | ~10-fold less potent vs VEGFR-3 |[3][4] |

Table 2: Inhibition of Endothelial Cell Functions

| Cellular Function | Cell Type | Stimulus | IC50 Value | Reference(s) |

|---|---|---|---|---|

| Survival / Proliferation | Primary Human Lymphatic Cells | VEGF-C | ~14-20 nM | [1][3] |

| Survival / Proliferation | Primary Human Lymphatic Cells | VEGF-D | ~17-20 nM | [1][3] |

| Survival / Proliferation | Primary Human Lymphatic Cells | VEGF-A | ~664 nM | [1] |

| Migration | Human Microvascular Endothelial Cells (HLMVEC) | VEGF-C | < 30 nM | [1][4] |

| Migration | Human Microvascular Endothelial Cells (HLMVEC) | VEGF-A | ~100 nM |[1][4] |

Effects on Endothelial Cell Biology

This compound profoundly impacts key biological processes in endothelial cells, primarily those of lymphatic origin.

-

Inhibition of Proliferation and Survival: this compound demonstrates potent, dose-dependent inhibition of proliferation and survival in primary human lymphatic endothelial cells stimulated by the VEGFR-3 ligands VEGF-C and VEGF-D.[1][3] In contrast, it has no significant effect on proliferation induced by factors acting through different receptors, such as bFGF, highlighting its specificity.[1][4] The compound shows no general cytotoxic or cytostatic activity on a broad panel of tumor cells.[3][4]

-

Inhibition of Migration: Endothelial cell migration is a critical step in the formation of new lymphatic and blood vessels. This compound strongly inhibits the migration of human microvascular endothelial cells (HLMVECs) induced by VEGF-C.[1][4] It also impedes VEGF-A-induced migration, albeit at higher concentrations, consistent with its moderate activity on VEGFR-2.[1][4]

-

Anti-Lymphangiogenic and Anti-Angiogenic Activity: In vivo models confirm the potent anti-lymphangiogenic activity of this compound. In a murine model where angiogenesis and lymphangiogenesis are induced by FGF2, this compound significantly reduces the levels of both VEGFR-3 and hemoglobin, indicating an inhibitory effect on both processes.[1] Furthermore, in a zebrafish model, this compound treatment impairs the formation of intersegmental blood vessels, demonstrating an impact on embryonic vasculogenesis.[1][4] This dual activity is significant, as VEGFR-3 expression can be found on angiogenic sprouts in malignant tumors.[1][6]

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on endothelial cell biology.

This assay quantifies the ability of this compound to inhibit receptor activation in a cellular context.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are cultured and transfected to overexpress human VEGFR-3.

-

Compound Incubation: Cells are incubated with increasing concentrations of this compound.

-

Lysis and Immunoprecipitation: Cells are lysed, and VEGFR-3 is immunoprecipitated from the cell lysates.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with an anti-phosphotyrosine antibody to detect the level of VEGFR-3 autophosphorylation.

-

Quantification: The band intensity is quantified to determine the dose-dependent inhibition and calculate the IC50 value.[1][3]

This assay measures the effect of this compound on the chemotactic migration of endothelial cells.

-

Chamber Preparation: A Boyden chamber (e.g., BD BioCoat Angiogenesis System) with a porous membrane is used. The lower chambers are filled with medium alone (negative control), medium with VEGF-C, or medium with VEGF-A, containing various concentrations of this compound.[1][4]

-

Cell Seeding: Human Lymphatic Microvascular Endothelial Cells (HLMVECs) are seeded into the upper chambers.[1]

-

Incubation: The chambers are incubated for approximately 24 hours at 37°C to allow cell migration towards the chemoattractants in the lower chamber.[1]

-

Cell Labeling and Quantification: Non-migrated cells in the upper chamber are removed. Migrated cells on the underside of the membrane are labeled with a fluorescent dye (e.g., Calcein AM).[4]

-

Analysis: The fluorescence is measured with a plate reader to quantify the number of migrated cells. The percentage of inhibition is calculated relative to the stimulated control to determine the IC50.[1][4]

This murine model assesses the in vivo efficacy of this compound on vessel formation.

-

Sponge Implantation: Sterile sponges containing Fibroblast Growth Factor 2 (FGF2) are surgically implanted subcutaneously in mice to induce robust angiogenesis and lymphangiogenesis.[1][4]

-

Compound Administration: Mice are treated orally with vehicle or this compound at various doses daily, starting from the day of implantation.[1]

-

Sponge Excision: After a set period (e.g., 7 days), the sponges are excised.[1]

-

Analysis: The sponges are analyzed for:

Broader Biological Context and Therapeutic Implications

The effects of this compound extend beyond direct actions on endothelial cells, positioning it as a molecule of interest in oncology and inflammatory diseases.

-

Oncology: By inhibiting lymphangiogenesis, this compound significantly reduces lymph node invasion and distant metastasis in preclinical tumor models, such as the 4T1 mammary carcinoma.[3] Furthermore, VEGFR-3 is expressed on tumor-associated macrophages (TAMs), which promote tumor growth and metastasis.[3] this compound has been shown to reduce the infiltration of these TAMs into tumors, adding another layer to its anti-cancer activity.[3][4]

-

Inflammatory and Other Diseases: The role of lymphangiogenesis in chronic inflammation has led to the investigation of this compound in other contexts. Studies have shown its potential therapeutic benefit in models of lupus nephritis and diabetic nephropathy.[7][8][9][10] In these models, this compound reduces renal inflammation, fibrosis, and pathologic lymphangiogenesis.[7][8]

Despite promising preclinical efficacy, the development of this compound was reportedly terminated due to adverse metabolic effects, a critical consideration for future drug development efforts targeting this pathway.[5]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibition of VEGFR-3 by this compound decreases renal inflammation and lymphangiogenesis in the murine lupus nephritis model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of VEGFR-3 by this compound decreases renal inflammation and lymphangiogenesis in the murine lupus nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

SAR131675 Target Validation: A Technical Guide for a Dual PI3Kγ/δ Inhibitor

Executive Summary: SAR131675 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) isoforms gamma (γ) and delta (δ). It was investigated as a potential therapeutic agent for diabetic macular edema (DME), a condition characterized by retinal inflammation and vascular leakage. The rationale for targeting PI3Kγ and PI3Kδ stems from their critical roles in mediating signaling pathways in immune cells and endothelial cells, which are key contributors to the pathology of DME. Although the clinical development of this compound was discontinued, the target validation process for such a compound provides a valuable framework for researchers in drug development. This guide outlines the core preclinical studies required to validate the therapeutic hypothesis for a dual PI3Kγ/δ inhibitor, presenting representative data and detailed experimental protocols.

Quantitative Data Summary

The initial validation of a compound like this compound involves quantifying its potency, selectivity, and cellular activity. The following tables present representative data that would be expected from such a validation process.

Table 1: In Vitro Kinase Inhibitory Activity

This table summarizes the half-maximal inhibitory concentrations (IC50) of a representative dual PI3Kγ/δ inhibitor against the Class I PI3K isoforms. High potency against the target isoforms (γ and δ) and selectivity against other isoforms (α and β) are critical indicators of a promising therapeutic candidate.

| PI3K Isoform | IC50 (nM) |

| PI3Kγ | 2.5 |

| PI3Kδ | 3.1 |

| PI3Kα | 850 |

| PI3Kβ | 475 |

Table 2: Cellular Activity in Endothelial Cells

This table demonstrates the on-target effect of the inhibitor in a relevant cell type. Human Umbilical Vein Endothelial Cells (HUVECs) are stimulated with Vascular Endothelial Growth Factor (VEGF) to activate the PI3K pathway, and the inhibition of the downstream effector protein Akt is measured.

| Assay | Metric | EC50 (nM) |

| VEGF-induced Akt Phosphorylation | p-Akt (Ser473) Inhibition | 15.2 |

Table 3: In Vivo Efficacy in a Choroidal Neovascularization (CNV) Model

This table presents representative efficacy data from a laser-induced CNV mouse model, a standard preclinical model for studying retinal neovascularization, a key pathological feature of DME.

| Treatment Group | Dose | Lesion Volume Reduction (%) |

| Vehicle Control | - | 0% |

| Dual PI3Kγ/δ Inhibitor | 10 mg/kg, daily | 48% |

Experimental Protocols

Detailed and reproducible methodologies are essential for robust target validation. The following sections provide protocols for the key experiments cited above.

Protocol: Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC50 values of an inhibitor against PI3K isoforms.

-

Reagent Preparation:

-

Prepare a 5X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution containing the europium-labeled anti-tag antibody and the Alexa Fluor™ 647-labeled lipid tracer (PIP2) in the kinase buffer.

-

Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, followed by a further dilution in kinase buffer.

-

Prepare the PI3K kinase-GST fusion protein in kinase buffer.

-

-

Assay Procedure:

-

Add 2 µL of the compound dilutions to the wells of a 384-well microplate.

-

Add 4 µL of the kinase/antibody/tracer mixture to all wells.

-

Initiate the reaction by adding 4 µL of the ATP solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Cell-Based Western Blot for p-Akt Inhibition

This protocol details a method to assess the inhibition of PI3K signaling in a cellular context.

-

Cell Culture and Treatment:

-

Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.

-

Serum-starve the cells for 4 hours in a basal medium.

-

Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with 50 ng/mL recombinant human VEGF for 15 minutes.

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

-

Western Blotting:

-

Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 4-12% gradient gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-Akt signal to the total Akt signal for each sample.

-

Plot the normalized p-Akt levels against the inhibitor concentration to determine the EC50.

-

Protocol: In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model

This protocol describes a standard animal model to evaluate the efficacy of an inhibitor on retinal neovascularization.

-

Animal Model:

-

Use adult C57BL/6J mice (8-10 weeks old).

-

Anesthetize the mice and dilate their pupils with a topical mydriatic agent.

-

-

Laser Photocoagulation:

-

Perform laser photocoagulation using an argon laser to rupture Bruch's membrane at four locations around the optic nerve in one eye of each mouse.

-

Successful rupture is confirmed by the appearance of a vaporization bubble.

-

-

Compound Administration:

-

Randomize the animals into treatment groups (vehicle control and test compound).

-

Administer the dual PI3Kγ/δ inhibitor or vehicle daily via oral gavage, starting on the day of laser treatment.

-

-

Efficacy Assessment (Day 7):

-

Euthanize the mice and enucleate the eyes.

-

Prepare choroidal flat mounts and stain them with an antibody against a vascular endothelial cell marker (e.g., isolectin B4 or CD31) conjugated to a fluorescent dye.

-

Image the flat mounts using a confocal microscope.

-

-

Data Analysis:

-

Quantify the volume of the CNV lesions from the z-stack images using imaging software (e.g., ImageJ).

-

Calculate the mean lesion volume for each treatment group.

-

Determine the percentage of lesion volume reduction in the treated group compared to the vehicle control group. Statistical significance is assessed using an appropriate test (e.g., Student's t-test).

-

Visualizations: Pathways and Workflows

Visual diagrams are crucial for understanding the complex biological and experimental processes involved in target validation.

Caption: PI3K signaling pathway inhibited by this compound.

Caption: Preclinical target validation workflow for a kinase inhibitor.

Pharmacodynamics of SAR131675 in Preclinical Models: A Technical Guide

Introduction: SAR131675 is a potent and selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3] In preclinical studies, it has demonstrated significant antilymphangiogenic, antitumoral, and antimetastatic activities.[4][5] Its mechanism of action is primarily centered on the inhibition of the VEGF-C/VEGF-D/VEGFR-3 signaling axis, which is crucial for the development and maintenance of the lymphatic system and has been implicated in tumor metastasis and the modulation of the tumor immune microenvironment.[5][6] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways from various preclinical models. Despite promising findings, the development of this compound was halted during preclinical stages due to adverse metabolic effects.[1]

In Vitro Pharmacodynamics

This compound demonstrates high selectivity and potency for VEGFR-3 in both cell-free and cell-based assays. It effectively inhibits VEGFR-3 kinase activity and autophosphorylation, leading to the suppression of downstream signaling pathways that control lymphatic endothelial cell proliferation, survival, and migration.[1][5]

Data Presentation: In Vitro Inhibitory Activity

The inhibitory concentrations (IC50) and binding affinities (Ki) of this compound across various in vitro assays are summarized below.

| Target/Process | Assay Type | Cell/System | Ligand/Stimulus | IC50 / Ki Value | Citations |

| VEGFR-3 | Kinase Activity | Cell-free (rh-VEGFR-3-TK) | - | 23 nM (IC50) | [2] |

| VEGFR-3 | Binding Affinity | Cell-free | - | 12 nM (Ki) | [2][7] |

| VEGFR-3 | Autophosphorylation | HEK Cells | - | 30-50 nM (IC50) | [5][8] |

| VEGFR-2 | Kinase Activity | Cell-free | - | 235 nM (IC50) | [2] |

| VEGFR-2 | Autophosphorylation | PAEC-VEGFR-2 Cells | VEGF-A | 239 nM (IC50) | [2][6] |

| VEGFR-1 | Kinase Activity | Cell-free | - | >3 µM (IC50) | [2] |

| VEGFR-1 | Autophosphorylation | - | - | ~1 µM (IC50) | [2] |

| Cell Proliferation | Lymphatic Cells | Primary Human Lymphatic Cells | VEGF-C / VEGF-D | ~20 nM (IC50) | [1][2][5] |

| Cell Survival | Lymphatic Cells | Primary Human Lymphatic Cells | VEGF-C | 14 nM (IC50) | [3][8] |

| Cell Survival | Lymphatic Cells | Primary Human Lymphatic Cells | VEGF-D | 17 nM (IC50) | [3][8] |

| Cell Survival | Lymphatic Cells | Primary Human Lymphatic Cells | VEGF-A | 664 nM (IC50) | [3][8] |

| Cell Migration | Endothelial Cells | Human Microvascular Endothelial Cells (HMVEC) | VEGF-C | <30 nM (IC50) | [8] |

| Cell Migration | Endothelial Cells | Human Microvascular Endothelial Cells (HMVEC) | VEGF-A | ~100 nM (IC50) | [3][8] |

| Erk Phosphorylation | Lymphatic Cells | Human Microvascular Endothelial Cells (HMVEC) | VEGF-C | ~30 nM (IC50) | [2][8] |

Signaling Pathways

This compound exerts its effects by blocking key signaling cascades downstream of VEGFR-3 and by inducing apoptosis in certain endothelial cells through the mitochondrial pathway.

Experimental Protocols: In Vitro Assays

-

VEGFR Kinase Activity Assay: The effect on the kinase activity of recombinant human VEGFR-3 was measured in multiwell plates precoated with a synthetic polymer substrate (poly-Glu-Tyr, 4:1).[2] The assay was conducted in the presence of 30 µmol/L of ATP.[6]

-

VEGFR-3 Autophosphorylation Assay: Human Embryonic Kidney (HEK) cells were used for overexpression of VEGFR-3.[5][8] Twenty-four hours after transfection, cells were treated with the phosphatase inhibitor orthovanadate (100 mmol/L) for one hour, harvested, and incubated with varying concentrations of this compound for 30 minutes before the reaction was stopped for analysis.[6]

-

Cellular Proliferation and Survival Assays: Primary human lymphatic cells were plated in medium containing 0.1% Fetal Calf Serum (FCS).[6] The cells were then stimulated with specific VEGFR-3 ligands (VEGF-C, VEGF-D) or other growth factors (VEGF-A) in the presence of this compound.[5][8] Cell viability was assessed to determine the inhibitory effect.

-

Cell Migration Assay: The migration of Human Microvascular Endothelial Cells (HMVECs) was evaluated using Boyden chambers.[8] Cells were seeded in the upper wells, and the lower wells contained media with chemoattractants like VEGF-A (50 ng/mL) or VEGF-C (100 ng/mL) and varying doses of this compound.[6] Migrating cells were quantified using Calcein labeling.[6]

-

Apoptosis Induction Assays (in HUVECs): Human Umbilical Vein Endothelial Cell (HUVEC) viability was measured by MTT assay.[9] Apoptosis was detected by Annexin V-FITC/PI staining followed by flow cytometry.[9] Mechanistic studies involved evaluating mitochondrial membrane potential, Reactive Oxygen Species (ROS) generation, caspase-3 activity, and the expression of apoptosis-related proteins (Bcl-2, Bax, cytochrome c) via Western blot.[9]

In Vivo Pharmacodynamics

In animal models, this compound demonstrates robust antitumor and antimetastatic efficacy. Its activity extends beyond anti-lymphangiogenesis to include the modulation of immunosuppressive cells within the tumor microenvironment, such as Tumor-Associated Macrophages (TAMs) and Myeloid-Derived Suppressor Cells (MDSCs).[5][10]

Data Presentation: In Vivo Efficacy in Preclinical Models

| Model Type | Animal | Dosing Regimen | Key Outcomes | Citations |

| Pancreatic Neuroendocrine Tumor | RIP1-Tag2 Transgenic Mice | 100 mg/kg/day (Prevention) | 42% decrease in the number of angiogenic islets. | [2][6] |

| Pancreatic Neuroendocrine Tumor | RIP1-Tag2 Transgenic Mice | 100 mg/kg/day (Intervention) | Reduced tumor size and increased survival . | [3][6] |

| Mammary Carcinoma | 4T1 Mouse Allograft (Balb/c) | 100 mg/kg/day | Reduced tumor size , lymph node invasion , and lung metastasis . | [1][3][5] |

| Mammary Carcinoma | 4T1 Mouse Allograft (Balb/c) | 100 mg/kg/day | Significantly reduced TAM infiltration and aggregation in tumors. | [1][5] |

| FGF2-Induced Angiogenesis | Mice (Sponge Model) | 100 mg/kg/day | ~50% reduction in VEGFR-3 levels and hemoglobin content. | [2] |

| Colorectal Liver Metastasis | Intrasplenic Injection (CBA Mice) | 120 mg/kg/day | Reduced F4/80+ macrophage infiltration in the liver parenchyma. | [11] |

| Diabetic Nephropathy | db/db Mice | Diet-containing this compound | Ameliorated dyslipidemia, albuminuria, and renal lipid accumulation; reduced M1 macrophage infiltration . | [12][13] |

| Embryonic Vasculogenesis | Zebrafish (Danio rerio) | 3 µmol/L for 24h | Impaired formation of intersegmental vessels. | [6][8] |

Mechanisms and Workflows

Experimental Protocols: In Vivo Models

-

Murine Mammary 4T1 Carcinoma Model: This syngeneic model is established in Balb/c mice.[6] At the end of the experiment (e.g., day 21), tumors, lymph nodes, and lungs are collected.[6] Efficacy is assessed by measuring primary tumor volume, quantifying lymph node invasion (e.g., via osteopontin levels), counting lung metastases, and analyzing TAM infiltration in tumors using F4/80 immunostaining.[5][6]

-

RIP1.Tag2 Pancreatic Tumor Model: This is a transgenic mouse model of spontaneous multistage tumor development.[6] For prevention studies, treatment (e.g., 100 mg/kg/day) starts at week 5 and continues to week 10, with the number of angiogenic islets being the primary endpoint.[6] For intervention studies, treatment begins at a later stage (e.g., week 10 or 12), and endpoints include tumor volume and overall survival.[6]

-

Colorectal Cancer Liver Metastasis (CLM) Model: CLM is induced in male CBA mice via intrasplenic injection of cancer cells.[11] Daily treatment with this compound (e.g., 120 mg/kg) or vehicle is administered by oral gavage starting one day after tumor induction.[11] Tissues are harvested at various time points (e.g., 10, 16, and 22 days) to assess tumor growth and immune cell infiltrates (e.g., F4/80+ macrophages) by stereology, immunohistochemistry, and flow cytometry.[11]

-

Diabetic Nephropathy Model: Male C57BLKS/J db/db mice, a model for type 2 diabetes, are fed a diet containing this compound for 12 weeks.[12][13] The study evaluates the drug's effect on albuminuria, dyslipidemia, and renal inflammation, including the infiltration of pro-inflammatory M1 macrophages.[12][14] In vitro components of this model use human kidney-2 (HK2) cells and RAW264.7 macrophages to study palmitate-induced lymphangiogenesis.[12][13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]

- 5. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. altmeyers.org [altmeyers.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. mdpi.com [mdpi.com]

- 11. This compound, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

SAR131675: A Technical Guide for Basic Research in Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR131675 is a potent and highly selective small-molecule inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in the study of angiogenesis and lymphangiogenesis. It is designed to equip researchers with the necessary information to utilize this compound as a tool in basic and preclinical research. The compound has demonstrated significant anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities in various models, primarily through the inhibition of VEGFR-3 signaling.[1][2][3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1] Its primary molecular target is VEGFR-3, a key receptor in the development and maintenance of the lymphatic system (lymphangiogenesis).[1][5][6] The binding of its cognate ligands, VEGF-C and VEGF-D, to VEGFR-3 induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote lymphatic endothelial cell proliferation, survival, and migration.[1][7][8] this compound effectively blocks this autophosphorylation and subsequent signaling.[1][4][9] While highly selective for VEGFR-3, it exhibits moderate activity against VEGFR-2, the primary receptor involved in angiogenesis (the formation of new blood vessels).[1][2] This dual activity, with a preference for VEGFR-3, makes it a valuable tool for dissecting the roles of these two related pathways in various physiological and pathological processes.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Assay | Ligand/Stimulus | Cell Type/System | Readout | IC50 (nmol/L) | Ki (nmol/L) | Reference |

| VEGFR-3 Tyrosine Kinase Activity | - | Recombinant Human VEGFR-3 | Kinase Activity | 20, 23 | ~12 | [1] |

| VEGFR-3 Autophosphorylation | - | HEK cells | Autophosphorylation | 45 | - | [1][2][4][9] |

| Lymphatic Cell Proliferation | VEGFC | Primary Human Lymphatic Cells | Cell Survival | ~20 (14) | - | [1][2][4] |

| Lymphatic Cell Proliferation | VEGFD | Primary Human Lymphatic Cells | Cell Survival | ~20 (17) | - | [1][2][4] |

| Endothelial Cell Migration | VEGFC | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | Migration | < 30 | - | [1] |

| Erk Phosphorylation | VEGFC | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | p-Erk Levels | ~30 | - | [1] |

| VEGFR-2 Tyrosine Kinase Activity | - | Recombinant Human VEGFR-2 | Kinase Activity | 235 | - | |

| VEGFR-2 Autophosphorylation | VEGFA | Porcine Aortic Endothelial Cells (PAEC) expressing VEGFR-2 | Autophosphorylation | ~280 (239) | - | |

| Endothelial Cell Proliferation | VEGFA | Primary Human Lymphatic Cells | Cell Survival | 664 | - | [1] |

| Endothelial Cell Migration | VEGFA | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | Migration | ~100 | - | [1] |

| VEGFR-1 Tyrosine Kinase Activity | - | Recombinant Human VEGFR-1 | Kinase Activity | > 3000 | - | |

| VEGFR-1 Autophosphorylation | - | - | Autophosphorylation | ~1000 | - |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Treatment | Effect | Reference |

| Embryonic Vasculogenesis | Zebrafish (Danio rerio) | 3 µmol/L for 24 hours | Reduced number of intersegmental vessels | [1] |

| Embryonic Vasculogenesis | Zebrafish (Danio rerio) | 10 µmol/L for 24 hours | Largely prevented formation of intersegmental vessels | [1][10][11] |

| FGF2-induced Angiogenesis and Lymphangiogenesis | Mouse (Sponge Implant) | 100 mg/kg/day for 7 days | ~50% reduction in VEGFR-3 levels and hemoglobin content | [1] |

| Mammary Carcinoma (4T1) | Mouse (Orthotopic) | 100 mg/kg/day | Reduced tumor growth, lymph node invasion, and lung metastasis | [1][2][3] |

| Pancreatic Islet Tumor (RIP1.Tag2) | Mouse (Syngeneic) | 100 mg/kg/day (preventative) | 42% decrease in angiogenic islets | [1] |

| Colorectal Cancer Liver Metastasis | Mouse | 120 mg/kg/day | Significantly reduced tumor burden | [6] |

| Diabetic Nephropathy | Mouse (db/db) | Diet containing this compound for 12 weeks | Ameliorated dyslipidemia, albuminuria, and renal lipid accumulation | [7][12][13] |

Signaling Pathways

This compound primarily exerts its effects by inhibiting the VEGFR-3 signaling cascade. Upon activation by VEGFC or VEGFD, VEGFR-3 autophosphorylates, creating docking sites for downstream signaling molecules. This leads to the activation of key pathways such as the Ras/Raf/MEK/ERK (MAPK) and the PI3K/AKT pathways, which are crucial for endothelial cell proliferation, survival, and migration.[8][14] In ovarian cancer cells, this compound has been shown to inhibit the VEGF-C-induced phosphorylation of both ERK1/2 and AKT.[14]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized procedures and may require optimization for specific experimental conditions.

VEGFR-3 Tyrosine Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant VEGFR-3.

Methodology:

-

Plate Coating: Coat multiwell plates with a synthetic polymer substrate, poly-Glu-Tyr (pGT).

-

Reaction Mixture: Prepare a reaction mixture containing kinase buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄), ATP (e.g., 30 µmol/L for VEGFR-3), and recombinant human VEGFR-3 enzyme.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. Use DMSO as a vehicle control.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

Detection:

-

Wash the plates to remove unbound reagents.

-

Add a phosphotyrosine-specific monoclonal antibody conjugated to horseradish peroxidase (HRP).

-

Incubate to allow antibody binding.

-

Wash the plates again.

-

Add a chromogenic HRP substrate (e.g., o-phenylenediamine dihydrochloride - OPD).

-

Stop the reaction with an acid solution (e.g., 1.25 M H₂SO₄).

-

-

Data Analysis: Measure the absorbance at 492 nm using a spectrophotometer. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the VEGFR-3 kinase activity.

Lymphatic Endothelial Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of primary human lymphatic endothelial cells (HLECs) stimulated with VEGFR-3 ligands.

Methodology:

-

Cell Seeding: Seed HLECs in 96-well plates in a low-serum medium (e.g., 0.1% FCS) and allow them to attach.

-

Starvation: Serum-starve the cells for several hours to synchronize their cell cycle.

-

Treatment: Treat the cells with this compound at various concentrations in the presence or absence of a stimulating ligand (e.g., 300 ng/mL VEGFC or VEGFD). Include unstimulated and vehicle-treated stimulated controls.

-

Incubation: Incubate the cells for a period sufficient to observe proliferation (e.g., 48-72 hours).

-

Quantification of Proliferation: Use a suitable method to quantify cell viability/proliferation, such as:

-

MTS/MTT Assay: Add the reagent and measure absorbance.

-

BrdU Incorporation: Add BrdU and detect its incorporation into newly synthesized DNA using an ELISA-based method.

-

Cell Counting: Trypsinize and count the cells.

-

-

Data Analysis: Normalize the data to the stimulated control and calculate the IC50 value for the inhibition of ligand-induced proliferation.

Boyden Chamber Migration Assay

This assay evaluates the impact of this compound on the chemotactic migration of endothelial cells towards a VEGFR-3 ligand.

Methodology:

-

Chamber Setup: Use a Boyden chamber or a transwell insert with a porous membrane (e.g., 8 µm pores). The membrane can be coated with an extracellular matrix protein like fibronectin or collagen to mimic the in vivo environment.

-

Chemoattractant: Add medium containing the chemoattractant (e.g., 100 ng/mL VEGFC) to the lower chamber.

-

Cell Seeding: Resuspend serum-starved endothelial cells (e.g., HLMVECs) in a serum-free medium containing this compound at various concentrations and seed them into the upper chamber.

-

Incubation: Incubate the chamber for a few hours (e.g., 4-6 hours) at 37°C to allow cell migration.

-

Cell Staining and Counting:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or Crystal Violet).

-

Count the number of migrated cells in several microscopic fields.

-

-

Data Analysis: Quantify the inhibition of migration at different concentrations of this compound and determine the IC50.

Western Blotting for Downstream Signaling

This technique is used to assess the phosphorylation status of key downstream signaling proteins like ERK and AKT.

Methodology:

-

Cell Culture and Treatment: Culture endothelial cells to near confluence, serum-starve them, and then pre-treat with this compound for a defined period (e.g., 1 hour) before stimulating with a ligand (e.g., 500 ng/mL VEGFC) for a short duration (e.g., 10-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2 or anti-phospho-AKT).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Reprobing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2 or anti-total-AKT) to confirm equal loading.

-

Data Analysis: Quantify the band intensities using densitometry and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

In Vivo Zebrafish Angiogenesis Assay